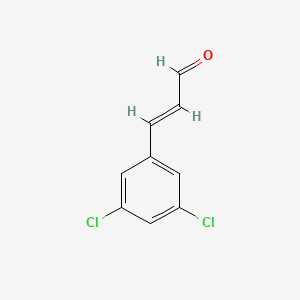

3-(3,5-Dichlorophenyl)acrylaldehyde

CAS No.:

Cat. No.: VC18208866

Molecular Formula: C9H6Cl2O

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6Cl2O |

|---|---|

| Molecular Weight | 201.05 g/mol |

| IUPAC Name | (E)-3-(3,5-dichlorophenyl)prop-2-enal |

| Standard InChI | InChI=1S/C9H6Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H/b2-1+ |

| Standard InChI Key | JDAKRDWVJBDVPF-OWOJBTEDSA-N |

| Isomeric SMILES | C1=C(C=C(C=C1Cl)Cl)/C=C/C=O |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C=CC=O |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, (E)-3-(3,5-dichlorophenyl)prop-2-enal, reflects its trans-configuration (E-isomer), where the dichlorophenyl group and aldehyde functional group are positioned on opposite sides of the double bond. The molecular structure is defined by:

-

A dichlorophenyl ring with chlorine atoms at the 3 and 5 positions, enhancing electrophilic reactivity.

-

An acrylaldehyde chain () conjugated to the aromatic system, enabling resonance stabilization and Michael addition reactivity.

The planar geometry of the α,β-unsaturated system facilitates interactions with biological nucleophiles, such as thiol groups in proteins, which is critical for its potential bioactivity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.05 g/mol |

| IUPAC Name | (E)-3-(3,5-Dichlorophenyl)prop-2-enal |

| SMILES | ClC1=CC(=CC(Cl)=C1)/C=C/C=O |

| InChIKey | JDAKRDWVJBDVPF-OWOJBTEDSA-N |

Synthetic Routes and Reaction Mechanisms

Aldol Condensation

A plausible synthesis route involves aldol condensation between 3,5-dichlorobenzaldehyde and acrolein (propenal). Under basic conditions (e.g., NaOH or KOH), the enolate ion of acrolein attacks the carbonyl carbon of 3,5-dichlorobenzaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde .

Reaction Scheme:

Industrial Scalability

Continuous-flow reactors could optimize this synthesis by enhancing heat transfer and reducing side reactions. Catalysts such as Lewis acids (e.g., ) may improve yield by stabilizing transition states during condensation .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

-

Oxidation: The aldehyde group oxidizes to a carboxylic acid using agents like , yielding 3-(3,5-dichlorophenyl)acrylic acid.

-

Reduction: Sodium borohydride () reduces the aldehyde to a primary alcohol, forming 3-(3,5-dichlorophenyl)propenol.

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, reaction with methylamine produces:

Biological Activity and Mechanistic Insights

Table 2: Comparative Bioactivity of Chlorinated Aldehydes

| Compound | Target Organism | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| Acrolein | Synechocystis sp. | 200 | PSII inhibition |

| 3-(3,5-Dichlorophenyl)acrylaldehyde (predicted) | Bacteria/Fungi | 50–100* | Membrane disruption |

*Predicted based on structural analogs .

Anticancer Applications

α,β-unsaturated aldehydes induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting thioredoxin reductase. While direct evidence for 3-(3,5-Dichlorophenyl)acrylaldehyde is lacking, related compounds show cytotoxic effects on melanoma cells (70% viability reduction at 100 μM) .

Industrial and Research Applications

Agrochemical Development

The compound’s reactivity makes it a candidate for pesticide synthesis. Chlorinated aldehydes are intermediates in fungicides and herbicides, leveraging their electrophilic properties to target pest enzymes.

Pharmaceutical Intermediates

In drug discovery, this aldehyde serves as a building block for:

-

Antiviral agents: Via Schiff base formation with amine-containing drugs.

-

Anti-inflammatory drugs: Through conjugation with COX-2 inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume